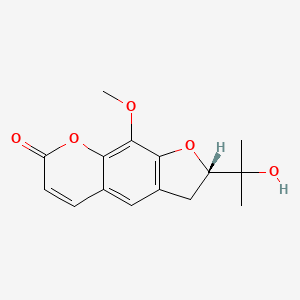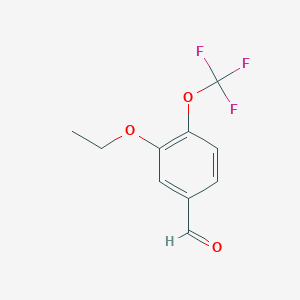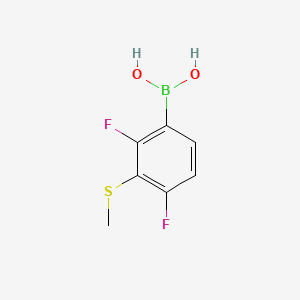
(2,4-Difluoro-3-(methylthio)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Difluoro-3-(methylthio)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of various organic molecules .
Métodos De Preparación
The synthesis of (2,4-Difluoro-3-(methylthio)phenyl)boronic acid typically involves the hydroboration of alkenes or alkynes. This process is rapid and efficient, allowing for the widespread exploration of organoborane chemistry . Industrial production methods often utilize similar hydroboration techniques, ensuring the compound is produced in a cost-effective and scalable manner .
Análisis De Reacciones Químicas
(2,4-Difluoro-3-(methylthio)phenyl)boronic acid undergoes a variety of chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group into a hydroxyl group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: Commonly used in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group is replaced by another substituent.
Common reagents and conditions for these reactions include palladium catalysts and bases such as potassium carbonate. Major products formed from these reactions include biaryl compounds and other complex organic molecules .
Aplicaciones Científicas De Investigación
(2,4-Difluoro-3-(methylthio)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the synthesis of compounds with potential therapeutic applications.
Industry: Applied in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The primary mechanism of action for (2,4-Difluoro-3-(methylthio)phenyl)boronic acid involves its role in Suzuki-Miyaura cross-coupling reactions. The compound participates in transmetalation, where the boronic acid group transfers to a palladium catalyst, facilitating the formation of a new carbon-carbon bond . This process is highly efficient and allows for the synthesis of complex organic molecules under mild conditions .
Comparación Con Compuestos Similares
(2,4-Difluoro-3-(methylthio)phenyl)boronic acid can be compared to other similar compounds, such as:
3,4-Difluorophenylboronic acid: Used in similar cross-coupling reactions but lacks the methylthio group.
4-(Methylthio)phenylboronic acid: Contains a methylthio group but does not have the difluoro substituents.
2-(Methylthio)phenylboronic acid: Similar structure but with the methylthio group in a different position.
The unique combination of difluoro and methylthio substituents in this compound provides distinct reactivity and selectivity advantages in various chemical reactions .
Propiedades
Fórmula molecular |
C7H7BF2O2S |
|---|---|
Peso molecular |
204.01 g/mol |
Nombre IUPAC |
(2,4-difluoro-3-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C7H7BF2O2S/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3,11-12H,1H3 |
Clave InChI |
LHBQSYBWIVZTML-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=C(C=C1)F)SC)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


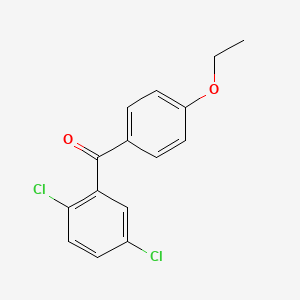
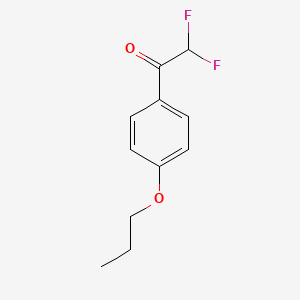
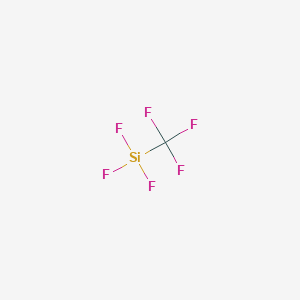
![Perfluoro-n-[1,2,3,4-13C4]-octanoic acid](/img/structure/B14758538.png)
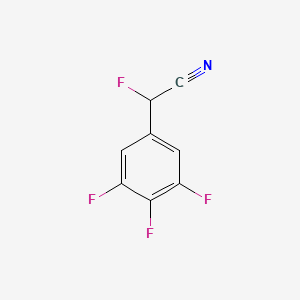
![2,6-Ditert-butyl-4-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B14758557.png)
![2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethan-1-ol](/img/structure/B14758564.png)
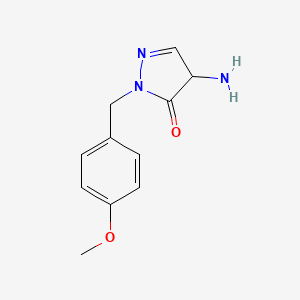
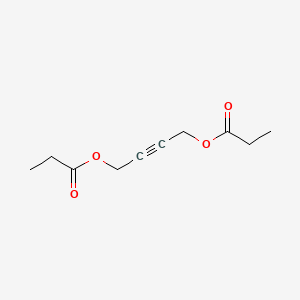
![Pyrrolo[2,3-b]indole](/img/structure/B14758588.png)
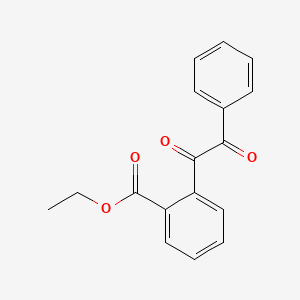
![Naphtho[2,3-c]pentaphene](/img/structure/B14758611.png)
